molecular formula C11H10F3N3O B5522125 2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide

2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B5522125
M. Wt: 257.21 g/mol
InChI Key: OBTAAPKTRXIKCZ-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C11H10F3N3O and its molecular weight is 257.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.07759644 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : The development of new synthetic methodologies for imidazo[1,2-a]pyridine derivatives highlights their significance in medicinal chemistry. A study detailed a continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines, showcasing an advanced method that surpasses traditional in-flask synthesis due to its efficiency and the ability to avoid isolation of intermediates (Herath et al., 2010).

  • Functionalization Reactions : Research on the functionalization of imidazo[1,2-a]pyridines indicates the versatility of these compounds. One study presented experimental and theoretical insights into the reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to the formation of various derivatives, thus demonstrating the compound's reactivity and potential for creating diverse chemical entities (Yıldırım et al., 2005).

Biological Activities

  • Antituberculosis Activity : Imidazo[1,2-a]pyridine derivatives have been evaluated for their antimycobacterial properties. A study synthesized and assessed the antituberculosis efficacy of imidazo[1,2-a]pyridine-8-carboxamides, identifying them as a promising lead series against Mycobacterium tuberculosis. This finding emphasizes the potential therapeutic applications of these compounds in combating tuberculosis (Ramachandran et al., 2013).

  • Antiviral and Anticancer Prospects : Imidazo[1,2-a]pyridines have also been explored for their antiviral activities. For instance, derivatives structurally related to known antiviral agents were synthesized and tested against human rhinovirus, highlighting the class's potential in developing new antiviral therapies (Hamdouchi et al., 1999). Additionally, some derivatives have been investigated for their role in controlling gene expression, suggesting a pathway to potential cancer treatments (Chavda et al., 2010).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines can vary widely depending on their specific structure and the biological target they interact with. Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety and hazards associated with imidazo[1,2-a]pyridines can vary widely depending on their specific structure. Some imidazo[1,2-a]pyridine derivatives have shown non-toxicity against tested cell lines .

Future Directions

The future directions for research on imidazo[1,2-a]pyridines could include the development of new synthetic protocols for the construction of the imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes . Additionally, further exploration of the biological activity of these compounds could lead to the development of new drugs .

Properties

IUPAC Name

2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c1-7-4-17-5-8(2-3-9(17)16-7)10(18)15-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTAAPKTRXIKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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